5-(difluoromethyl)-4-nitro-3-phenyl-1H-pyrazole
Overview
Description
The compound “5-(difluoromethyl)-4-nitro-3-phenyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The difluoromethyl group (-CF2H) is a functional group in organic chemistry that contains two fluorine atoms and one hydrogen atom attached to a carbon atom . The nitro group (-NO2) is a functional group that consists of one nitrogen atom and two oxygen atoms. It is often used in the synthesis of explosives, but also finds use in the synthesis of certain pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the phenyl group, and the addition of the difluoromethyl and nitro groups . The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, being aromatic, would have a planar structure. The difluoromethyl, nitro, and phenyl groups would be attached to specific carbon atoms in the ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The nitro group is electron-withdrawing, which would make the pyrazole ring less electron-rich and potentially less reactive . The difluoromethyl group could potentially undergo reactions involving the breaking of the C-F bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its stability under different conditions .Mechanism of Action
Target of Action
The primary target of 3-Difluoromethyl-4-nitro-5-phenylpyrazole is succinate dehydrogenase . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate. By inhibiting this enzyme, the compound disrupts the energy production in cells .
Mode of Action
This inhibition likely results from the compound binding to the active site of the enzyme, preventing it from catalyzing its normal reaction .
Biochemical Pathways
By inhibiting succinate dehydrogenase, 3-Difluoromethyl-4-nitro-5-phenylpyrazole disrupts the citric acid cycle, a key biochemical pathway for energy production in cells . This disruption can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on this energy source .
Result of Action
The inhibition of succinate dehydrogenase by 3-Difluoromethyl-4-nitro-5-phenylpyrazole leads to a disruption in energy production within cells . This can result in a variety of molecular and cellular effects, depending on the specific cell type and the extent of the disruption .
Advantages and Limitations for Lab Experiments
5-(difluoromethyl)-4-nitro-3-phenyl-1H-pyrazole has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, it also has some limitations, including its potential toxicity and the need for careful handling due to its explosive nature.
Future Directions
There are several future directions for 5-(difluoromethyl)-4-nitro-3-phenyl-1H-pyrazole research, including the synthesis of novel derivatives with improved properties and the development of new applications in various fields of research. In medicinal chemistry, future research could focus on the synthesis of this compound derivatives with increased potency and selectivity for specific targets. In material science, future research could focus on the development of MOFs with enhanced gas storage and separation properties. In agriculture, future research could focus on the development of this compound derivatives with improved herbicidal activity and reduced environmental impact.
Conclusion
In conclusion, this compound is a pyrazole derivative that has shown promising results in various fields of research, including medicinal chemistry, material science, and agriculture. It has been synthesized through various methods and has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. This compound exerts its effects through various mechanisms of action and has several advantages and limitations for lab experiments. Future research could focus on the synthesis of novel derivatives with improved properties and the development of new applications in various fields of research.
Scientific Research Applications
5-(difluoromethyl)-4-nitro-3-phenyl-1H-pyrazole has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. It has been used as a building block for the synthesis of novel anti-inflammatory agents and anti-tumor agents. In material science, this compound has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) that have potential applications in gas storage and separation. In agriculture, this compound has been used as a herbicide due to its ability to inhibit the growth of weeds.
Safety and Hazards
properties
IUPAC Name |
5-(difluoromethyl)-4-nitro-3-phenyl-1H-pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-10(12)8-9(15(16)17)7(13-14-8)6-4-2-1-3-5-6/h1-5,10H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGNZJQBVWLMFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2[N+](=O)[O-])C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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